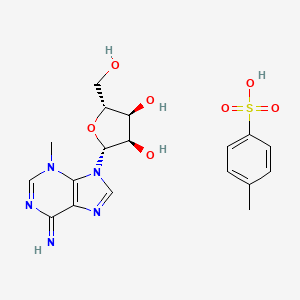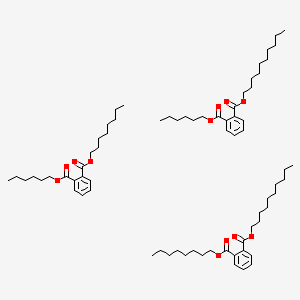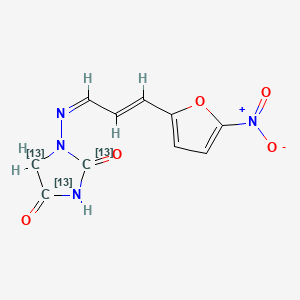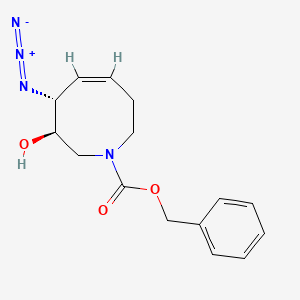
(3R,4R,Z)-Benzyl 4-azido-3-hydroxy-3,4,7,8-tetrahydroazocine-1(2H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4R)-4-Azido-3,4,7,8-tetrahydro-3-hydroxy-1(2H)-azocinecarboxylic Acid Phenylmethyl Ester: is a complex organic compound with a molecular formula of C15H18N4O3 and a molecular weight of 302.33
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through multiple synthetic routes, often involving multi-step organic reactions. One common method involves the cyclization of appropriate precursors under specific reaction conditions, such as the use of catalysts and controlled temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis processes, ensuring purity and consistency. Advanced techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
(3R,4R)-4-Azido-3,4,7,8-tetrahydro-3-hydroxy-1(2H)-azocinecarboxylic Acid Phenylmethyl Ester: undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions may involve the replacement of certain functional groups with others, using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles and electrophiles depending on the desired substitution
Major Products Formed: The major products formed from these reactions include oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in various applications.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(3R,4R)-4-Azido-3,4,7,8-tetrahydro-3-hydroxy-1(2H)-azocinecarboxylic Acid Phenylmethyl Ester: can be compared with other similar compounds, such as:
Loline: An alkaloid isolated from fungal endophytes.
Coumarin Heterocycles: Compounds with similar structural features used in various chemical syntheses.
Properties
Molecular Formula |
C15H18N4O3 |
|---|---|
Molecular Weight |
302.33 g/mol |
IUPAC Name |
benzyl (3R,4R,5Z)-4-azido-3-hydroxy-3,4,7,8-tetrahydro-2H-azocine-1-carboxylate |
InChI |
InChI=1S/C15H18N4O3/c16-18-17-13-8-4-5-9-19(10-14(13)20)15(21)22-11-12-6-2-1-3-7-12/h1-4,6-8,13-14,20H,5,9-11H2/b8-4-/t13-,14-/m1/s1 |
InChI Key |
NWWBDJLOOWNMNH-CWIKABRRSA-N |
Isomeric SMILES |
C/1CN(C[C@H]([C@@H](/C=C1)N=[N+]=[N-])O)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1CN(CC(C(C=C1)N=[N+]=[N-])O)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


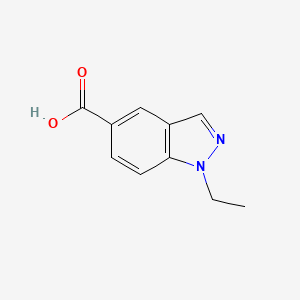
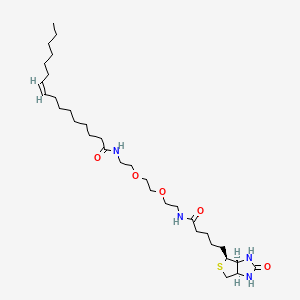
![N,N-Bis[3-(trimethoxysilyl)propyl]octadecanamide](/img/structure/B15352328.png)
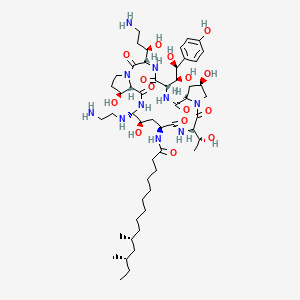


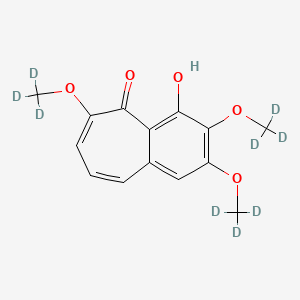
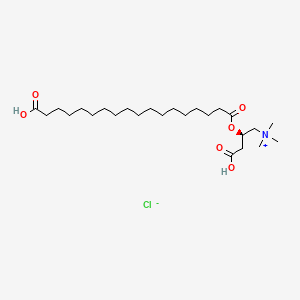
![(3S)-3-hexyl-4-[(2R)-2-tri(propan-2-yl)silyloxytridecyl]oxetan-2-one](/img/structure/B15352356.png)
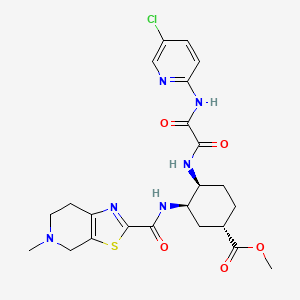
![2-[(3-Bromophenyl)methylene]hydrazinecarbothioamide; Benzaldehyde, m-bromo-, thiosemicarbazone; [(3-Bromophenyl)methylideneamino]thiourea](/img/structure/B15352373.png)
